molecular formula C11H14S B086702 Prenylphenyl sulfide CAS No. 10276-04-7

Prenylphenyl sulfide

Cat. No. B086702
CAS RN: 10276-04-7
M. Wt: 178.3 g/mol
InChI Key: NYZWUNJQCIIVSA-UHFFFAOYSA-N
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Description

Prenylphenyl sulfide is a chemical compound with the molecular formula C11H14S . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

While specific synthesis methods for Prenylphenyl sulfide were not found, related compounds such as polyphenylene sulfide have been synthesized through various methods. For instance, polyphenylene sulfide can be prepared with sodium sulfide and p-dichlorobenzene polymerizing at elevated temperature and pressure in the polar aprotic solvent N-methyl-2-pyrrolidone . The reaction process of dichlorobenzene with sodium N-methyl-4-aminobutyrate was studied under conditions similar to the polymerization of polyphenylene sulfide .

Scientific Research Applications

  • Synthesis of Aryl Sulfides : Prenylphenyl sulfide and similar compounds can be synthesized efficiently using arylsulfonyl chlorides as a sulfur source. This method is notable for its use of easily available and cheap starting materials (Wu et al., 2011).

  • Catalysis in Desulfurization : Cobalt and copper salen complexes encapsulated in zeolite NaY, used for oxidative desulfurization of dibenzothiophene, are relevant in the context of removing organic sulfur from liquid fuels (Yu et al., 2020).

  • Metal Sulfides in Renewable Energy : Metal sulfides, including prenylphenyl sulfide, have been studied for their potential in renewable energy applications, particularly for hydrogen energy production via various methods like electrocatalytic hydrogen generation (Chandrasekaran et al., 2019).

  • Hydrodesulfurization Catalysts : Prenylphenyl sulfide-related compounds like bis-(1, 1, 3, 3-tetramethylbutyl)-polysulfide have been investigated as novel sulfiding agents for hydrodesulfurization catalysts (Yamada et al., 2001).

  • Optical Waveguides : Fluorinated poly(arylene ether sulfide) has been synthesized for use in polymeric optical waveguides, indicating potential applications in photonics (Lee & Lee, 2006).

  • Photodegradation of Pollutants : Studies on polychlorinated diphenyl sulfides (PCDPSs), a group of compounds related to prenylphenyl sulfide, have shown their degradation under simulated sunlight, which is significant for environmental applications (Ge et al., 2019).

  • Thermoelectric Materials : Metal sulfides, including compounds similar to prenylphenyl sulfide, have been explored as low-cost, abundant materials for thermoelectric applications, which convert heat to electricity (Ge et al., 2016).

  • Quantitative Analysis in Chemistry : Organosulfur derivatives, like those derived from prenylphenyl sulfide, have been reviewed for their applications in quantitative analysis, particularly in the isolation of metals and their determination (Kolling, 1961).

Future Directions

While specific future directions for Prenylphenyl sulfide were not found, related compounds such as polyphenylene sulfide have been used to prepare membranes for various applications. Many researchers have developed various types of polyphenylene sulfide membranes and have even achieved special functional modifications .

properties

IUPAC Name

3-methylbut-2-enylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14S/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZWUNJQCIIVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317084
Record name Benzene, [(3-methyl-2-butenyl)thio]-
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Molecular Weight

178.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prenylphenyl sulfide

CAS RN

10276-04-7
Record name [(3-Methyl-2-buten-1-yl)thio]benzene
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Record name Benzene, ((3-methyl-2-butenyl)thio)-
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Record name Prenylphenyl sulfide
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Record name Benzene, [(3-methyl-2-butenyl)thio]-
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Record name Benzene, [(3-methyl-2-buten-1-yl)thio]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AV Lozanova, AA Surkova, AM Moiseenkov - Bulletin of the Russian …, 1992 - Springer
… Alkylation of the Li-derivative of prenylphenyl sulfide with chlorides 3 gives allyl sulfides (4). Reductive cleavage of the CS bond in the latter under the action of Li in NH 3 proceeds …
Number of citations: 3 link.springer.com

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